molecular formula C16H22N6OS B2922075 N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-53-8

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2922075
CAS No.: 2034228-53-8
M. Wt: 346.45
InChI Key: ZDFSLJLKXNSMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Synthesis of Heterocyclic Compounds with Anti-inflammatory Potential

A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds, including those related to the chemical structure of interest, demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, showing significant potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Agents Development

Evaluation as Antipsychotic Agents

Norman et al. (1996) conducted research on heterocyclic carboxamides, including pyrimidine derivatives, assessing their potential as antipsychotic agents. The study focused on their binding affinity to dopamine and serotonin receptors, revealing promising antipsychotic properties with minimal extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Antituberculosis Activity

Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including thiazole-piperidine hybrids, were synthesized and evaluated for their activity against Mycobacterium tuberculosis by Jeankumar et al. (2013). One compound in particular showed promise as an antituberculosis agent due to its inhibition of the GyrB ATPase activity and DNA gyrase, with minimal cytotoxicity (Jeankumar et al., 2013).

Anticancer Research

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, investigating their cytotoxic activities against various cancer cell lines and their potential as anti-5-lipoxygenase agents. These compounds showed significant cytotoxic activity against selected cell lines, highlighting their potential in anticancer research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

DNA Cleavage and Anti-angiogenic Activities

Novel Piperidine Derivatives for DNA Cleavage and Anti-angiogenesis

Kambappa et al. (2017) explored the synthesis of novel piperidine derivatives, including their ability to inhibit angiogenesis and cleave DNA. These compounds were tested using the chick chorioallantoic membrane model and gel electrophoresis for DNA cleavage, showing significant potential for anticancer therapy through both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-2-3-7-14-20-21-16(24-14)19-15(23)12-10-13(18-11-17-12)22-8-5-4-6-9-22/h10-11H,2-9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFSLJLKXNSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.